Endoxifen

Description

ENDOXIFEN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

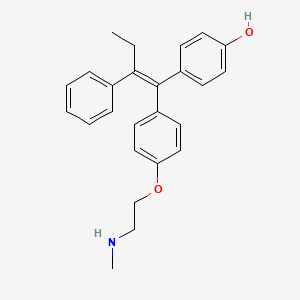

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149880 | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112093-28-4, 110025-28-0 | |

| Record name | Endoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112093-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112093284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-Endoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46AF8680RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endoxifen's Mechanism of Action in Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoxifen, a key active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) with a multifaceted mechanism of action in breast cancer. Its primary therapeutic effect in estrogen receptor-positive (ER+) breast cancer stems from its high-affinity competitive antagonism of the estrogen receptor alpha (ERα), leading to the inhibition of estrogen-dependent gene transcription and cell proliferation. Beyond its canonical role as a SERM, emerging evidence reveals a secondary, ER-independent mechanism involving the direct inhibition of protein kinase C beta 1 (PKCβ1). This novel activity contributes to the downregulation of the pro-survival Akt signaling pathway and the induction of apoptosis. This guide provides a comprehensive technical overview of this compound's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Selective Estrogen Receptor Modulation

This compound's principal mechanism of action is its function as a SERM, exhibiting both antiestrogenic and estrogenic properties in a tissue-dependent manner. In breast cancer cells, it predominantly acts as an estrogen antagonist.

Competitive Binding to Estrogen Receptors

This compound competitively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity, displacing the natural ligand, 17β-estradiol (E2).[1] This binding prevents the receptor from adopting an active conformation, thereby blocking the downstream signaling cascade that promotes tumor growth.

Table 1: this compound Binding Affinity and Proliferation Inhibition

| Parameter | Cell Line/Receptor | Value | Reference |

| IC50 (Proliferation) | MCF-7 | 5-80 nM (range) | [2] |

| T47D | Similar to MCF-7 | [2] | |

| BT-474 | 5.7 µM (for 4-OHT) | [3] | |

| Binding Affinity | ERα | High, comparable to 4-OHT | [1] |

| ERβ | High, comparable to 4-OHT | [1] |

Modulation of Estrogen Receptor-Mediated Gene Transcription

Upon binding to ERα, this compound induces a conformational change in the receptor that is distinct from that induced by estradiol (B170435). This altered conformation facilitates the recruitment of co-repressors and inhibits the recruitment of co-activators to the estrogen response elements (EREs) in the promoter regions of target genes. This leads to the downregulation of estrogen-responsive genes that are critical for cell proliferation and survival, such as the progesterone (B1679170) receptor (PGR) and trefoil factor 1 (TFF1, also known as pS2).[4]

Table 2: Effect of this compound on Estrogen-Regulated Gene Expression

| Gene | Cell Line | Treatment | Fold Change (relative to E2) | Reference |

| pS2/TFF1 | MCF-7 | This compound | Suppression | [4] |

Induction of Estrogen Receptor Alpha Degradation

Unlike tamoxifen and its other major metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), which tend to stabilize the ERα protein, this compound has been shown to induce its degradation.[5][6] This effect is concentration-dependent and occurs through the ubiquitin-proteasome pathway. By promoting the degradation of ERα, this compound further diminishes the cellular capacity to respond to estrogen, contributing to its potent antiestrogenic effects.

Table 3: this compound-Induced ERα Degradation

| Cell Line | This compound Concentration | Time | ERα Degradation | Reference |

| MCF-7 | 100 nM | 24 hours | Significant degradation | [5] |

Novel Mechanism: Inhibition of Protein Kinase C Beta 1 (PKCβ1)

Recent studies have unveiled a second, ER-independent mechanism of action for this compound involving the direct inhibition of Protein Kinase C beta 1 (PKCβ1).[7][8][9][10] This finding provides a potential explanation for this compound's efficacy in some tamoxifen-resistant breast cancers.

Direct Inhibition of PKCβ1 Kinase Activity

This compound directly binds to and inhibits the kinase activity of PKCβ1.[7][9] This inhibition is more potent than that of tamoxifen.[11]

Table 4: this compound Inhibition of PKCβ1

| Parameter | Value | Reference |

| IC50 (PKCβ1) | 360 nM | [7][9] |

Downregulation of the Akt Signaling Pathway

PKCβ1 is known to activate the pro-survival Akt signaling pathway. By inhibiting PKCβ1, this compound leads to a reduction in the phosphorylation and activation of Akt (also known as protein kinase B).[7][8][10] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key therapeutic strategy in cancer.

Induction of Apoptosis

The inhibition of the PKCβ1/Akt signaling axis by this compound contributes to the induction of apoptosis, or programmed cell death, in breast cancer cells.[7][8][10] This pro-apoptotic effect is a crucial component of its anti-cancer activity.

Table 5: this compound-Induced Apoptosis in MCF-7 Cells

| This compound Concentration | Treatment Duration | % Apoptotic Cells (Early + Late) | Reference |

| 10 µM | 5 days | Massive increase | [12][13] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the core signaling pathways affected by this compound.

Figure 1: this compound's Antagonistic Action on Estrogen Receptor Signaling.

Figure 2: this compound's Inhibition of the PKCβ1/Akt Signaling Pathway.

Experimental Workflows

The following diagrams outline the workflows for key experiments used to characterize this compound's mechanism of action.

Figure 3: Experimental Workflow for Western Blot Analysis.

Figure 4: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the estrogen receptor.

Methodology:

-

Preparation of Cytosol: Prepare cytosol containing estrogen receptors from rat uteri or from ER-expressing cell lines.

-

Competitive Binding: Incubate a constant concentration of radiolabeled estradiol ([³H]E2) with the cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]E2 from the free [³H]E2 using a method such as hydroxylapatite or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of [³H]E2 as a function of the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]E2) is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the proliferation of breast cancer cells.

Methodology:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) is determined by plotting cell viability against the log concentration of this compound.

Western Blot Analysis for ERα and p-Akt

Objective: To quantify the levels of ERα and phosphorylated Akt (p-Akt) in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat breast cancer cells with this compound for the desired time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against ERα, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative expression levels of estrogen-regulated genes (e.g., pS2/TFF1) following this compound treatment.

Methodology:

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, gene-specific primers for the target gene (e.g., pS2/TFF1) and a reference gene (e.g., GAPDH or ACTB), and the synthesized cDNA as a template.

-

Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to a control.

Annexin V/Propidium (B1200493) Iodide (PI) Flow Cytometry for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time and concentrations. Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

-

Conclusion

The mechanism of action of this compound in breast cancer is complex, involving both ER-dependent and ER-independent pathways. Its primary role as a potent SERM, leading to the inhibition of ER signaling and degradation of ERα, is well-established. The discovery of its ability to inhibit PKCβ1 and subsequently the Akt pathway provides a novel understanding of its anti-cancer effects, particularly in the context of endocrine resistance. This dual mechanism of action underscores the therapeutic potential of this compound as a powerful agent in the management of ER+ breast cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic benefits of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The tamoxifen metabolite, this compound, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a new potent inhibitor of PKC: a potential therapeutic agent for bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Critical Role of CYP2D6 in the Metabolic Activation of Tamoxifen to Endoxifen

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer for decades. However, tamoxifen itself is a prodrug, requiring metabolic activation to exert its full therapeutic effect. The clinical efficacy of tamoxifen is largely attributed to its active metabolites, particularly endoxifen (4-hydroxy-N-desmethyltamoxifen), which exhibits 30- to 100-fold greater binding affinity for the estrogen receptor and a higher potency in suppressing breast cancer cell proliferation compared to the parent drug.[1][2] The formation of this compound is a complex, multi-step process heavily reliant on the enzymatic activity of the cytochrome P450 system, with CYP2D6 playing an indispensable and rate-limiting role.[3] This guide provides an in-depth examination of the role of CYP2D6 in this compound formation, its clinical implications, and relevant experimental methodologies.

The Metabolic Pathway to this compound

Tamoxifen is extensively metabolized in the liver into several derivatives. The bioactivation to this compound primarily occurs via two main pathways, both of which critically involve CYP2D6.[2][4]

-

N-demethylation followed by 4-hydroxylation (Major Pathway): This is considered the principal route for this compound formation.[2][5]

-

4-hydroxylation followed by N-demethylation (Minor Pathway):

-

Tamoxifen is first converted to 4-hydroxytamoxifen (B85900). While CYP2D6 is a key enzyme in this step, other enzymes like CYP2B6, CYP2C9, and CYP2C19 can also contribute.[7][8] This pathway is less significant, contributing to only about 7% of tamoxifen metabolism.[2][4]

-

4-hydroxytamoxifen is then N-demethylated by CYP3A enzymes to form this compound.[4]

-

Given that NDM-tamoxifen is the most abundant metabolite in plasma, its conversion to this compound by CYP2D6 is recognized as the rate-limiting and most critical step in the bioactivation of tamoxifen.[3][6]

Quantitative Impact of CYP2D6 Genetic Polymorphisms

The gene encoding CYP2D6 is highly polymorphic, with over 100 known allelic variants that can result in increased, decreased, or absent enzyme activity.[9] These genetic variations are critical determinants of this compound plasma concentrations and, consequently, tamoxifen efficacy. Patients are typically categorized into four phenotypes based on their genotype:

-

Poor Metabolizers (PMs): Carry two non-functional alleles.

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.[10]

-

Extensive Metabolizers (EMs): Have two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles.

Numerous studies have demonstrated a direct correlation between CYP2D6 phenotype and steady-state this compound concentrations.

Table 1: Impact of CYP2D6 Phenotype on this compound Plasma Concentrations

| CYP2D6 Phenotype | Mean this compound Concentration (ng/mL) | Fold Difference vs. PM | Reference |

|---|---|---|---|

| Poor Metabolizer (PM) | 8.8 ± 7.2 | 1.0x | [11][12][13] |

| Extensive Metabolizer (EM) | 22.3 ± 11.8 | ~2.5x |[11][12][13] |

Data compiled from a meta-analysis of 29 studies involving 13,001 patients.[11][12][13]

Patients with PM status have significantly lower this compound levels compared to EMs.[11][12][13] Similarly, individuals carrying reduced-function alleles, such as *10 or *41, also exhibit substantially lower this compound concentrations, which can fall below the proposed therapeutic threshold.[9][10] This gene-dose effect underscores the critical role of CYP2D6 activity in achieving therapeutic levels of this compound.

Experimental Methodologies

Protocol 1: In Vitro Metabolism of Tamoxifen Using Human Liver Microsomes

This assay is fundamental for studying the kinetics of tamoxifen metabolism and identifying the contributions of specific CYP enzymes.

Objective: To determine the rate of formation of N-desmethyltamoxifen, 4-hydroxytamoxifen, and this compound from tamoxifen or its primary metabolites in a controlled in vitro system.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Tamoxifen, N-desmethyltamoxifen

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the master mix and HLMs to 37°C for 5-10 minutes.

-

Initiation: Initiate the reaction by adding the substrate (tamoxifen or N-desmethyltamoxifen) to the pre-warmed HLM/master mix solution. The final reaction volume is typically 200-500 µL.

-

Incubation: Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

Sample Processing: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Protocol 2: Quantification of Tamoxifen and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately and sensitively quantifying tamoxifen and its metabolites in biological matrices.[14][15]

Objective: To separate and quantify tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and this compound from plasma or microsomal incubates.

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma or in vitro sample, add 100-150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated tamoxifen).[14]

-

Vortex and Centrifuge: Mix thoroughly and centrifuge at high speed to pellet proteins.

-

Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the extract in a mobile phase-compatible solvent (e.g., 30:70 acetonitrile:ammonium formate (B1220265) buffer).[14]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 4.6 mm) is commonly used.[14]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile with 0.1% formic acid (Solvent B).[16][17]

-

Flow Rate: Typically 0.4-0.6 mL/min.

-

Column Temperature: Maintained at 40°C.[16]

Mass Spectrometry Conditions:

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Tamoxifen | 372.2 | 72.1 |

| N-desmethyltamoxifen | 358.2 | 72.1 |

| 4-hydroxytamoxifen | 388.2 | 72.1 |

| This compound | 374.2 | 58.1 |

| Internal Standard (d5-Tamoxifen) | 377.2 | 72.1 |

(Note: Specific transitions may vary by instrument and method.)

Clinical Implications and Drug Development

The profound influence of CYP2D6 on this compound formation has significant clinical consequences.

-

CYP2D6 Inhibitors: Co-administration of tamoxifen with strong CYP2D6 inhibitors (e.g., certain SSRI antidepressants like paroxetine (B1678475) and fluoxetine) can phenotypically convert an extensive metabolizer to a poor metabolizer, drastically reducing this compound concentrations and potentially compromising treatment efficacy.[1][3]

-

Genotype-Guided Therapy: Knowledge of a patient's CYP2D6 genotype can help personalize therapy. For known PMs or IMs, alternative strategies such as dose escalation or switching to an aromatase inhibitor (in postmenopausal women) may be considered to ensure optimal therapeutic outcomes.

-

Drug Development: The variability introduced by CYP2D6 highlights a challenge in drug development. Strategies for future drug design could focus on developing SERMs that do not require CYP2D6 for activation or, as is currently under investigation, developing this compound itself as a therapeutic agent to bypass the metabolic variability entirely.[6]

Conclusion

CYP2D6 is the critical, rate-limiting enzyme in the metabolic activation of tamoxifen to its most potent metabolite, this compound. Genetic polymorphisms in the CYP2D6 gene and co-administration of CYP2D6-inhibiting drugs can lead to substantial interindividual variability in this compound exposure. This variability has been linked to differences in clinical outcomes for patients receiving tamoxifen therapy. A thorough understanding of this metabolic pathway, supported by robust analytical and in vitro methodologies, is essential for optimizing breast cancer treatment, personalizing patient care, and guiding the development of next-generation endocrine therapies.

References

- 1. Clinical Relevance of CYP2D6 Genetics for Tamoxifen Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tamoxifen Pharmacogenomics: The Role of CYP2D6 as a Predictor of Drug Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. tandfonline.com [tandfonline.com]

- 7. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and Transport of Tamoxifen [medscape.com]

- 9. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impairment of this compound formation in tamoxifen-treated premenopausal breast cancer patients carrying reduced-function CYP2D6 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of CYP2D6 polymorphisms on this compound concentrations and breast cancer outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Impact of CYP2D6 polymorphisms on this compound concentrations and breast cancer outcomes | Semantic Scholar [semanticscholar.org]

- 14. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on this compound and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]

- 15. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Endoxifen's Dual Strike: A Technical Guide to its Bifunctional Mechanism on Estrogen Receptor and Protein Kinase Cβ1

For Immediate Release

SEATTLE, December 19, 2025 – This technical whitepaper provides an in-depth analysis of the dual mechanism of action of Z-endoxifen, a potent active metabolite of tamoxifen (B1202). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of endoxifen's concurrent inhibition of the estrogen receptor (ERα) and protein kinase C beta 1 (PKCβ1), a novel finding with significant implications for the treatment of ER-positive breast cancer.

This compound, a secondary metabolite of tamoxifen, is a powerful antiestrogen (B12405530) that binds to the estrogen receptor alpha (ERα) at nanomolar concentrations.[1][2][3] Clinical trials have demonstrated the clinical activity of Z-endoxifen in metastatic breast cancers that have developed resistance to traditional endocrine therapies, suggesting a secondary, ERα-independent mechanism of action.[1][2][3] Recent studies have identified protein kinase C beta 1 (PKCβ1) as this secondary target, revealing a dual-pronged attack by this compound on cancer cell signaling pathways.[1][2][4] This guide will dissect these two mechanisms, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to fully elucidate this compound's therapeutic potential.

Core Mechanisms of Action

This compound's anticancer activity is primarily driven by two distinct but complementary mechanisms:

-

Selective Estrogen Receptor Modulation (SERM) Activity: As a potent SERM, this compound directly competes with estradiol (B170435) for binding to ERα.[4] This competitive inhibition blocks the transcriptional activity of ERα, a key driver of proliferation in ER-positive breast cancer, thereby preventing the expression of genes essential for cancer cell growth and survival.[4] Notably, this compound has been shown to induce proteasomal degradation of ERα, further diminishing the cellular response to estrogen.[4]

-

Inhibition of the PKCβ1/AKT Signaling Pathway: At clinically achievable micromolar concentrations, this compound directly binds to and inhibits PKCβ1.[1][2] This inhibition leads to the degradation of PKCβ1, which in turn attenuates the phosphorylation of AKT at the Ser473 residue.[1][2] The suppression of AKT signaling, a critical pathway for cell survival and proliferation, ultimately leads to the induction of apoptosis in breast cancer cells.[1][2] This ERα-independent action provides a potential therapeutic avenue for endocrine-refractory breast cancers.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on this compound's activity on both ERα and PKCβ1.

| Parameter | Value | Target | Cell Line | Reference |

| ERα Binding | Nanomolar concentrations | ERα | - | [1][2] |

| PKCβ1 Binding | 100-300 nM (achieved in Phase I/II studies) | PKCβ1 | - | [5] |

| hERG Potassium Channel Inhibition IC50 | 1.6 µM | hERG | - | [6] |

Table 1: Binding Affinities and Inhibitory Concentrations of this compound

| Treatment | Concentration | Effect | Cell Line | Reference |

| Z-endoxifen | 5 µM | Profoundly altered phosphoproteome | MCF7AC1 | [1][2] |

| Z-endoxifen | <0.1 µM | Limited impact on proteome | MCF7AC1 | [1][2] |

| Z-endoxifen | 8 mg/kg (in vivo) | Inhibited MCF-7 tumor xenograft growth | - | [6] |

Table 2: Effective Concentrations of this compound in Preclinical Models

Signaling Pathways

The following diagrams illustrate the dual signaling pathways targeted by this compound.

Caption: this compound's competitive inhibition of the Estrogen Receptor α pathway.

Caption: this compound's inhibition of the PKCβ1/AKT signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate this compound's dual mechanism.

Unbiased Mass Spectrometry for Phosphoproteome Analysis

-

Objective: To identify global changes in protein phosphorylation in response to this compound treatment.

-

Treatment: Cells were treated with this compound at concentrations observed during tamoxifen treatment (<0.1 µM) and at higher concentrations achievable with direct this compound administration (5 µM).[1][2]

-

Protocol:

-

Cell lysis and protein extraction.

-

Protein digestion into peptides.

-

Enrichment of phosphorylated peptides using titanium dioxide chromatography.

-

Analysis of phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Computational analysis of mass spectrometry data to identify and quantify changes in protein phosphorylation. Upstream kinase prediction was performed using databases like Kinase Substrate Enrichment Analysis (KSEA), PhosphoSitePlus, and NetworKIN.[2]

-

Caption: Workflow for phosphoproteome analysis by mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Analysis

-

Objective: To confirm the direct binding of this compound to PKCβ1.

-

Protocol:

-

Immobilize recombinant PKCβ1 protein on a sensor chip.

-

Flow different concentrations of this compound over the sensor surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of this compound bound to the immobilized PKCβ1.

-

Analyze the binding kinetics (association and dissociation rates) to determine the binding affinity.

-

In Vitro Kinase Assay

-

Objective: To determine the inhibitory effect of this compound on the kinase activity of PKC isoforms.

-

Protocol:

-

Incubate recombinant PKC isoforms (including PKCβ1) with a specific substrate peptide and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Measure the amount of phosphorylated substrate, typically using a phosphospecific antibody or by detecting the consumption of ATP.

-

Calculate the IC50 value of this compound for each PKC isoform.

-

Western Blot Analysis

-

Objective: To assess the protein levels of key signaling molecules, including PKCβ1, AKT, and phosphorylated AKT (p-AKT).

-

Protocol:

-

Treat cells with this compound and/or other signaling activators/inhibitors.

-

Lyse the cells and separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., anti-PKCβ1, anti-AKT, anti-p-AKT Ser473).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Cell Proliferation and Apoptosis Assays

-

Objective: To evaluate the effect of this compound on cell viability and programmed cell death.

-

Protocols:

-

Proliferation Assay:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

After a defined incubation period, assess cell viability using reagents like MTT or CellTiter-Glo, which measure metabolic activity.

-

-

Apoptosis Assay (e.g., Annexin V/PI staining):

-

Treat cells with this compound.

-

Stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Conclusion

The dual targeting of ERα and PKCβ1 by this compound represents a significant advancement in our understanding of its anticancer properties. The ability to inhibit both the primary estrogen-driven proliferative pathway and a key survival signaling pathway provides a strong rationale for its clinical development, particularly in endocrine-resistant breast cancer. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and leverage the unique therapeutic potential of this compound. Ongoing clinical trials, such as the EVANGELINE study, are further investigating the efficacy of this compound in various clinical settings.[2][7][8]

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Atossa Therapeutics details four (Z)-endoxifen trials at SABCS | ATOS Stock News [stocktitan.net]

- 8. Atossa Therapeutics Presents Four Clinical Trial Updates Highlighting (Z)-Endoxifen Research at the 2025 San Antonio Breast Cancer Symposium [prnewswire.com]

The Genesis of a Potent Tamoxifen Metabolite: A Technical Chronicle of Endoxifen Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoxifen, the principal active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), has emerged as a subject of intense research and clinical interest. Its discovery and subsequent investigation have illuminated the critical role of pharmacogenetics in tamoxifen's efficacy and have paved the way for the development of this compound as a standalone therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, and core research underpinning this compound's journey from a laboratory curiosity to a promising clinical candidate. It details the pivotal experiments, their methodologies, and quantitative data, while also visualizing the intricate signaling pathways and experimental workflows that have defined our understanding of this potent antiestrogenic compound.

A Historical Perspective: From Tamoxifen's Triumph to this compound's Emergence

The story of this compound is intrinsically linked to the history of tamoxifen, a selective estrogen receptor modulator (SERM) that revolutionized the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] While tamoxifen's efficacy was undeniable, a significant portion of patients exhibited de novo or acquired resistance to the drug. This clinical conundrum spurred researchers to delve deeper into its mechanism of action and metabolism.

A pivotal moment in this journey was the discovery that tamoxifen itself is a prodrug, requiring metabolic activation to exert its full therapeutic effect.[1] Research led by pioneers such as Dr. V. Craig Jordan laid the groundwork for understanding SERMs, while the work of Dr. David Flockhart and his team was instrumental in identifying the key metabolic pathways.[1][3][4][5][6] Their research in the early 2000s pinpointed the cytochrome P450 enzyme CYP2D6 as the primary catalyst in the conversion of tamoxifen's main metabolite, N-desmethyltamoxifen, to a far more potent antiestrogenic compound: this compound.[1][7]

This discovery had profound implications. It was soon established that genetic polymorphisms in the CYP2D6 gene could lead to significant variations in this compound levels among patients receiving the same dose of tamoxifen.[8][9][10] Individuals with reduced or absent CYP2D6 activity, known as "poor metabolizers," were found to have lower plasma concentrations of this compound, which correlated with a higher risk of breast cancer recurrence.[1][10] This crucial link between CYP2D6 genotype, this compound levels, and clinical outcome provided a compelling rationale for the direct development of this compound as a therapeutic agent, bypassing the uncertainties of tamoxifen metabolism.[7]

The Science of Synthesis: Crafting the Active Metabolite

The transition of this compound from a metabolite of interest to a drug candidate necessitated the development of robust and stereoselective synthetic methods. The biologically active form of this compound is the Z-isomer, and early synthetic routes often produced a mixture of Z- and E-isomers, requiring challenging purification steps.

Stereoselective Synthesis of (Z)-Endoxifen

A significant advancement in this compound synthesis was the development of stereoselective methods to produce the desired Z-isomer with high purity. One such method involves a multi-step process that can be summarized as follows:

Experimental Protocol: A Multi-Gram-Scale Stereoselective Synthesis of (Z)-Endoxifen [3][11]

-

Starting Material: The synthesis often begins with a commercially available precursor, which is then subjected to a series of reactions to build the triphenylethylene (B188826) scaffold.

-

Key Reaction: A crucial step is the McMurry reaction, a reductive coupling of two ketone molecules to form an alkene. Careful selection of reactants and reaction conditions is essential to favor the formation of the desired stereoisomer.

-

Purification: The reaction mixture typically contains a mixture of Z- and E-isomers. Purification is often achieved through techniques such as trituration or chromatography.

-

Final Steps: Subsequent steps involve the introduction of the dimethylaminoethoxy side chain, a hallmark of tamoxifen and its analogues, followed by deprotection steps to yield the final (Z)-endoxifen product.

A convenient four-step synthesis followed by semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has also been reported for the separation of (Z)- and (E)-isomers.[12] Furthermore, methods for the isomerization of the undesired E-isomer to the active Z-isomer have been developed to improve the overall yield.[12]

Caption: A simplified workflow for the stereoselective synthesis of (Z)-endoxifen.

Unraveling the Mechanism of Action: Beyond Competitive Inhibition

This compound's potent antiestrogenic activity stems from its high binding affinity for the estrogen receptor alpha (ERα), which is approximately 100-fold greater than that of tamoxifen.[13] However, its mechanism of action is more nuanced than simple competitive antagonism.

Dual Action on ERα: Antagonism and Degradation

Preclinical studies have revealed that this compound exhibits a dual mechanism of action on ERα. At lower, clinically relevant concentrations, it acts as a competitive antagonist, blocking the binding of estradiol (B170435) to ERα and preventing the transcriptional activation of estrogen-responsive genes.[14]

At higher concentrations, this compound induces the degradation of the ERα protein itself through the ubiquitin-proteasome pathway.[9][15] This degradation of the receptor further diminishes the cell's ability to respond to estrogenic stimuli.

Experimental Protocol: Western Blot for ERα Degradation [7][8][9][16]

-

Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured and treated with varying concentrations of this compound or a vehicle control for specified time periods.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in subsequent steps.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme that allows for detection.

-

Analysis: The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin) to determine the relative amount of ERα protein in each sample. A decrease in the ERα band intensity in this compound-treated cells compared to control cells indicates receptor degradation.

Caption: this compound competitively inhibits estradiol binding and induces ERα degradation.

Modulation of Other Signaling Pathways: PI3K/AKT and PKC

Recent research has uncovered that this compound's anticancer effects may extend beyond its direct interaction with ERα. Studies have shown that this compound can modulate other critical signaling pathways implicated in cancer cell growth and survival, notably the PI3K/AKT and Protein Kinase C (PKC) pathways.[17][18][19][20][21][22][23][24][25]

PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers, including breast cancer.[25] this compound has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, thereby dampening the pro-survival signals of this pathway.[17][21]

PKC Pathway: this compound has also been identified as a potent inhibitor of Protein Kinase C, particularly the PKCβ1 isoform.[17][18][19][20][23] The PKC signaling network is involved in a diverse range of cellular processes, and its dysregulation can contribute to tumorigenesis. This compound's inhibition of PKCβ1 is thought to contribute to its pro-apoptotic effects.[18][20][23]

Caption: this compound inhibits the pro-survival PI3K/AKT and PKC signaling pathways.

Preclinical and Clinical Evaluation: From Bench to Bedside

The promising in vitro profile of this compound prompted its evaluation in preclinical animal models and subsequently in human clinical trials.

Preclinical Studies

In vivo studies using xenograft models of human breast cancer in immunocompromised mice have been instrumental in demonstrating this compound's antitumor activity.

Experimental Protocol: MCF-7 Xenograft Model [8]

-

Cell Culture: ER-positive MCF-7 human breast cancer cells are cultured in vitro.

-

Animal Model: Immunocompromised female mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of MCF-7 cells is injected into the mammary fat pad of the mice. Estrogen supplementation is often required to support the growth of these hormone-dependent tumors.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups and receive daily doses of this compound, a control vehicle, or other comparator drugs (e.g., tamoxifen).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, gene expression).

Preclinical pharmacokinetic studies in rats and dogs have demonstrated that orally administered this compound has high bioavailability and achieves therapeutic plasma concentrations.[1]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Tmax (h) | Cmax (µg/mL) | t1/2 (h) |

| Rat | 2 | IV | - | - | 0.4 | 6.3 |

| Rat | 20 | Oral | >67 | 3-4 | 0.3 | - |

| Rat | 200 | Oral | >67 | 3-4 | 1.7 | - |

| Dog | 0.5 | IV | - | - | - | 9.2 |

| Dog | 15 | Oral | >50 | - | >1 µM | - |

| Dog | 100 | Oral | >50 | - | >10 µM | - |

Data compiled from preclinical studies.[1]

Clinical Trials

The encouraging preclinical data led to the initiation of Phase I clinical trials to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Z-endoxifen in patients with endocrine-refractory breast cancer.

One such study involved a dose-escalation design, with patients receiving daily oral doses of Z-endoxifen.[9][12] The results demonstrated that Z-endoxifen was well-tolerated, and a maximum tolerated dose was not reached even at the highest doses tested.[9][12] Importantly, the study confirmed that direct administration of this compound resulted in substantial and sustained plasma concentrations, irrespective of the patient's CYP2D6 genotype.

Table 2: Summary of a Phase I Clinical Trial of Z-Endoxifen

| Parameter | Finding |

| Patient Population | Women with endocrine-refractory, ER-positive metastatic breast cancer |

| Dose Escalation | 20 mg/day to 160 mg/day |

| Maximum Tolerated Dose (MTD) | Not reached |

| Pharmacokinetics | Dose-proportional increase in this compound concentrations |

| Peak concentrations achieved 2-4 hours post-dose | |

| Clearance unaffected by CYP2D6 genotype | |

| Clinical Activity | 26.3% clinical benefit rate (stable disease > 6 months or partial response) |

| Antitumor activity observed in patients with prior tamoxifen progression |

Data from a first-in-human Phase I study of Z-endoxifen.

Future Directions and Conclusion

The discovery and development of this compound represent a significant advancement in our understanding of tamoxifen's pharmacology and have opened new avenues for the treatment of ER-positive breast cancer. By circumventing the metabolic variability associated with tamoxifen, this compound has the potential to provide a more consistent and effective therapeutic option for a broader range of patients.

Ongoing and future research will continue to explore the full therapeutic potential of this compound. This includes further clinical trials to establish its efficacy and safety in various clinical settings, including in premenopausal women and in combination with other targeted therapies. Moreover, the elucidation of its diverse mechanisms of action, including its effects on signaling pathways beyond ERα, may uncover new therapeutic applications for this potent molecule.

References

- 1. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hedgehog Signaling Is a Novel Therapeutic Target in Tamoxifen-Resistant Breast Cancer Aberrantly Activated by PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 25. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Endoxifen

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoxifen, the primary active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), has garnered significant attention as a therapeutic agent in its own right.[1][2] As a selective estrogen receptor modulator (SERM), its efficacy is intrinsically linked to its pharmacokinetic profile and pharmacodynamic actions.[2] Administering this compound directly circumvents the variability associated with the metabolic activation of tamoxifen, which is heavily dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] This guide provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetics of this compound

The study of this compound's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for optimizing its therapeutic use and avoiding sub-therapeutic exposure.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Orally administered this compound is rapidly absorbed and systemically bioavailable.[2][5] In a first-in-human study, single oral doses of 0.5 mg, 1 mg, 2 mg, and 4 mg were found to be safe and well-tolerated in healthy subjects.[5] The time to reach maximum plasma concentration (Tmax) is typically observed between 4.5 and 6 hours post-administration.[2][5] Studies in rats and dogs have shown high oral bioavailability, greater than 67% and 50%, respectively.[6]

-

Distribution: While specific protein binding data for this compound is not detailed in the provided results, as a metabolite of tamoxifen, it is expected to be distributed to target tissues. Tamoxifen and its metabolites are known substrates of P-glycoprotein (ABCB1), which may influence their distribution, particularly across the blood-brain barrier.[7][8]

-

Metabolism: Unlike its parent drug tamoxifen, this compound itself is not metabolized by cytochrome P450 enzymes for its primary activity.[2] This is a key advantage, as it avoids the complexities arising from CYP2D6 genetic polymorphisms that cause significant inter-individual variability in this compound levels in patients treated with tamoxifen.[1][9] this compound's elimination involves enzymes such as sulfotransferases (SULTs), particularly SULT1A1 which converts it to this compound sulfate, and UDP-glucuronosyltransferases (UGTs) which form this compound-O-glucuronide.[1]

-

Excretion: The elimination half-life (t½) of this compound is approximately 52 to 58 hours in humans.[2][5] Glucuronidation is a major pathway for the excretion of tamoxifen metabolites, with about 75% of a tamoxifen dose being excreted into the biliary tract as glucuronides.[7][8]

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Human Subjects

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋ᵢₙf (ng·h/mL) | t½ (h) |

| 0.5 | 1.36 | 6 ± 2.9 | 99.1 | 54.9 ± 8.6 |

| 1 | 3.8 | 6 ± 2.9 | 231 | 54.9 ± 8.6 |

| 2 | 5.5 | 6 ± 2.9 | 330 | 54.9 ± 8.6 |

| 4 | 14.5 | 6 ± 2.9 | 763 | 54.9 ± 8.6 |

Data sourced from a first-in-human, open-label, single oral dose, randomized, dose-escalating parallel study.[5]

Table 2: Comparative Pharmacokinetics of this compound vs. Tamoxifen

| Drug & Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) |

| This compound (20 mg) | 64.8 | 2 - 4 | 49.0 - 68.1 |

| This compound (160 mg) | 635 | 2 - 4 | 49.0 - 68.1 |

| Tamoxifen (20 mg) | 40 | 4 - 7 | 120 - 168 |

Data compiled from clinical pharmacokinetic studies.[1]

Drug-Drug Interactions

-

CYP2D6 Inhibitors: Co-administration of potent CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, bupropion) with tamoxifen can significantly reduce the formation of this compound, potentially decreasing therapeutic efficacy.[3][10] Direct administration of this compound avoids this critical interaction.[3]

-

CYP3A4 Inducers/Inhibitors: While this compound's formation is less dependent on CYP3A4 than tamoxifen's, inducers of this enzyme could potentially alter the disposition of this compound.[3] Conversely, CYP3A4 inhibitors might have a complex effect.[3]

-

Other Medications: this compound may interact with coumarin (B35378) derivatives like warfarin (B611796) and P450 inducers such as omeprazole.[11]

Pharmacodynamics of this compound

This compound's pharmacodynamics describe the biochemical and physiological effects of the drug on the body, primarily through its interaction with estrogen receptors and other signaling pathways.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that contributes to its potent anti-cancer effects.

-

Selective Estrogen Receptor Modulator (SERM): this compound is a potent SERM.[2] It competitively binds to estrogen receptors (ERα and ERβ), with an affinity for ERα that is 100-fold greater than that of tamoxifen.[9][12] This binding blocks estrogen from activating the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation in ER-positive breast cancer.[1][13]

-

Selective Estrogen Receptor Degrader (SERD): Uniquely among tamoxifen metabolites, this compound also functions as a SERD.[7][8][12] It targets the ERα protein for proteasomal degradation, leading to a decrease in the total level of ERα in cancer cells.[7][8][12] This dual action of both blocking and degrading the receptor makes this compound a particularly effective anti-estrogenic agent.[13]

-

Protein Kinase C (PKC) Inhibition: this compound is a more potent inhibitor of Protein Kinase C (PKC) than tamoxifen.[2][12] The PKC signaling pathway is implicated in cell growth and proliferation, and its inhibition represents another potential anti-tumor mechanism of this compound.[12] This activity is also being explored for the treatment of bipolar disorder, where PKC signaling is overactive.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Estrogen receptor signaling pathway modulated by this compound.

Caption: Protein Kinase C (PKC) signaling pathway inhibited by this compound.

Pharmacodynamic Data

The following table presents quantitative data on the inhibitory activity of this compound.

Table 3: In Vitro Inhibitory Concentrations (IC₅₀) of this compound

| Cell Line | Assay | IC₅₀ (µM) | Notes |

| MCF-7 | Estrogen-stimulated proliferation | 0.01 - 0.10 | Potency similar to 4-hydroxytamoxifen (B85900) and ~100x more potent than tamoxifen.[14] |

| MCF-7 (this compound-Resistant) | Proliferation | > 10 | Resistant cells show high IC₅₀ values. |

| 4HT-Resistant Cells | Proliferation | 1 - 10 | Cross-resistance observed. |

Data sourced from in vitro studies on breast cancer cell lines.[14][15] A pharmacokinetic-pharmacodynamic (PK-PD) model using human MCF7 xenografts predicted that an this compound concentration of 53 nM is required for 100% tumor growth inhibition (C stasis).[4]

Experimental Protocols

This section details common methodologies used to assess the pharmacokinetics and pharmacodynamics of this compound.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a typical method for the quantitative determination of this compound in plasma samples, essential for pharmacokinetic studies and therapeutic drug monitoring.[16][17][18]

Methodology:

-

Sample Preparation: A simple protein precipitation step is commonly used.[18]

-

To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound or toremifene).[19][20]

-

Add acetonitrile (B52724) and/or methanol (B129727) to precipitate plasma proteins.[18]

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Utilize an Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[18][20]

-

Employ a C18 analytical column (e.g., Agilent Poroshell 120 EC-C18).[16]

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[16][18] The gradient allows for the separation of this compound from its isomers and other metabolites.

-

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations in plasma.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Experimental workflow for this compound quantification in plasma.

Protocol: In Vitro Cell Proliferation Assay (MCF-7)

This protocol outlines a standard method to determine the anti-proliferative effects of this compound on ER-positive breast cancer cells, allowing for the calculation of IC₅₀ values.[14]

Methodology:

-

Cell Culture:

-

Culture MCF-7 cells (an ER-positive human breast adenocarcinoma cell line) in appropriate growth medium supplemented with fetal bovine serum.

-

Prior to the experiment, switch cells to a phenol (B47542) red-free medium with charcoal-stripped serum to remove estrogenic compounds.

-

-

Treatment:

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound, typically ranging from picomolar to micromolar concentrations. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., 17β-estradiol).

-

-

Incubation:

-

Incubate the treated cells for a period of 5 to 7 days to allow for effects on cell proliferation to become apparent.

-

-

Proliferation Assessment:

-

Quantify cell viability/proliferation using a suitable assay, such as:

-

MTS/MTT Assay: Measures mitochondrial metabolic activity, which correlates with the number of viable cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell biomass.

-

CyQUANT Assay: Uses a fluorescent dye that binds to nucleic acids to quantify cell number.

-

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell proliferation against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell proliferation.

-

Caption: Experimental workflow for an in vitro cell proliferation assay.

Conclusion

This compound presents a compelling therapeutic profile, characterized by potent, dual-action SERM and SERD activity against estrogen receptors, as well as PKC inhibitory effects.[2][12] Its favorable pharmacokinetics, particularly its circumvention of CYP2D6-mediated metabolic variability, offer a significant advantage over its prodrug, tamoxifen.[1][3] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals engaged in the ongoing investigation and clinical application of this compound. Further research will continue to refine its therapeutic positioning and optimize dosing strategies for various clinical indications.[22]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Underrated Risks of Tamoxifen Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of clinically therapeutic this compound concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. womensmentalhealth.org [womensmentalhealth.org]

- 11. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 12. This compound, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is this compound used for? [synapse.patsnap.com]

- 14. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and characterization of novel this compound-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of this compound and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Drug Monitoring of this compound for Tamoxifen Precision Dosing: Feasible in Patients with Hormone-Sensitive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Pharmacokinetics of this compound and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioavailability and Pharmacokinetics of this compound in Female Rats and Dogs: Evidence to Support the Use of this compound to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

Endoxifen: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoxifen, a key active metabolite of the widely used breast cancer drug tamoxifen (B1202), has emerged as a potent therapeutic agent in its own right. As a selective estrogen receptor modulator (SERM), its intricate chemical properties and complex interactions with cellular signaling pathways are of significant interest to the scientific community. This technical guide provides an in-depth exploration of this compound's chemical structure, physicochemical properties, and its multifaceted mechanism of action, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal SERM belonging to the triphenylethylene (B188826) group[1]. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol[1] |

| Chemical Formula | C₂₅H₂₇NO₂[1] |

| Molecular Weight | 373.49 g/mol [1] |

| CAS Number | 112093-28-4 ((Z)-isomer)[1] |

| ChEMBL ID | CHEMBL1949791[1] |

| PubChem CID | 10090750[2] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 127-129 °C ((Z)-isomer) | MedChemExpress Safety Data Sheet |

| Boiling Point | Data not available | N/A |

| pKa (predicted) | 9.3 (most basic) | Chemicalize |

| logP (predicted) | 5.4 | Chemicalize |

| Solubility | Soluble in DMSO (≥ 2 mg/mL), ethanol (B145695) (~20 mg/mL), and dimethylformamide (DMF) (~2 mg/mL). Sparingly soluble in aqueous buffers. | Sigma-Aldrich, Cayman Chemical[3] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is as a SERM, exhibiting both estrogen receptor (ER) antagonist and agonist activities depending on the target tissue. It has a significantly higher binding affinity for the estrogen receptor alpha (ERα) than its parent drug, tamoxifen[4].

Estrogen Receptor Signaling

This compound competitively binds to ERα, leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. In estrogen-responsive breast cancer cells, this binding predominantly recruits co-repressors, leading to the downregulation of estrogen-dependent genes involved in cell proliferation and survival. This antagonistic effect is central to its anti-cancer properties.

Tamoxifen Metabolism to this compound

This compound is a major active metabolite of tamoxifen, formed primarily through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4[1][2][5][6][7]. The metabolic conversion is a critical step for the therapeutic efficacy of tamoxifen.

Downstream Signaling Pathways

Beyond its direct interaction with ERα, this compound has been shown to modulate other critical signaling pathways, including the Protein Kinase C (PKC) / Akt and the Mitogen-Activated Protein Kinase (MAPK) / ERK pathways. These interactions contribute to its overall anti-cancer effects, including the induction of apoptosis.

Experimental Protocols

The characterization of this compound's biological activity relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.

Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of this compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for ERα.

Materials:

-

Recombinant human ERα

-

[³H]-Estradiol

-

(Z)-Endoxifen

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Workflow:

Procedure:

-

Prepare a series of dilutions of (Z)-endoxifen in the assay buffer.

-

In a 96-well plate, combine a fixed concentration of recombinant human ERα, a fixed concentration of [³H]-estradiol, and the various concentrations of this compound. Include control wells with no this compound (total binding) and wells with a high concentration of unlabeled estradiol (B170435) (non-specific binding).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound [³H]-estradiol from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each this compound concentration and plot this against the logarithm of the this compound concentration to determine the IC₅₀ value.

MCF-7 Cell Proliferation Assay (Crystal Violet Staining)

This assay assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells, such as the MCF-7 cell line.

Objective: To determine the effect of this compound on the proliferation of MCF-7 cells.

Materials: